N1-(2,3-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
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Overview
Description
N1-(2,3-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a complex organic compound that features a unique structure combining an oxalamide core with phenyl and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as sulfur .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2,3-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenyl or imidazole rings.
Reduction: This can affect the oxalamide group.
Substitution: Particularly on the phenyl or imidazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the phenyl or imidazole rings.
Scientific Research Applications
N1-(2,3-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(2,3-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of biological molecules. The phenyl groups can enhance the compound’s binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
N1-(2,3-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)urea: Similar structure but with a urea group instead of oxalamide.
N1-(2,3-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)carbamate: Contains a carbamate group.
Uniqueness
N1-(2,3-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is unique due to its combination of an oxalamide core with both phenyl and imidazole groups, which can confer distinct chemical and biological properties .
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-14-7-6-10-17(15(14)2)24-20(27)19(26)22-11-12-28-21-23-13-18(25-21)16-8-4-3-5-9-16/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H,23,25)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNAWFSOBBOMMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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